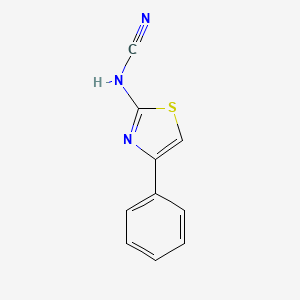

(4-Phenyl-1,3-thiazol-2-yl)cyanamide

Description

Structure

3D Structure

Properties

CAS No. |

7709-52-6 |

|---|---|

Molecular Formula |

C10H7N3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)cyanamide |

InChI |

InChI=1S/C10H7N3S/c11-7-12-10-13-9(6-14-10)8-4-2-1-3-5-8/h1-6H,(H,12,13) |

InChI Key |

QNZWYNXWWQSXHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Phenyl 1,3 Thiazol 2 Yl Cyanamide

Reactivity of the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in (4-Phenyl-1,3-thiazol-2-yl)cyanamide is governed by the inherent electronic properties of the thiazole nucleus, which are further modulated by the phenyl substituent at the C4 position and the electron-withdrawing cyanamide (B42294) group at the C2 position. In general, the thiazole ring exhibits a unique reactivity profile, with the C2 position being the most electron-deficient, the C5 position being relatively electron-rich, and the C4 position being almost neutral. pharmaguideline.com

Electrophilic Substitution Reactions

Electrophilic substitution on the thiazole ring is a well-studied class of reactions. The position of attack is highly dependent on the substituents present on the ring. pharmaguideline.com For an unsubstituted thiazole, electrophiles preferentially attack the C5 position, which possesses the highest electron density. pharmaguideline.com In this compound, the C2 and C4 positions are occupied. The cyanamide group at C2 is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack, making such reactions generally difficult to achieve.

However, should a reaction occur, the directing effects of the existing substituents would guide the incoming electrophile. The phenyl group at C4 is a weak activating group, while the cyanamide at C2 is deactivating. Consequently, the most probable site for electrophilic substitution remains the C5 position, the least deactivated site on the ring. pharmaguideline.com

Table 1: Predicted Outcome of Electrophilic Substitution on this compound

| Reaction | Reagent | Predicted Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | (5-Nitro-4-phenyl-1,3-thiazol-2-yl)cyanamide |

| Halogenation | Br₂/FeBr₃ | (5-Bromo-4-phenyl-1,3-thiazol-2-yl)cyanamide |

Nucleophilic Substitution Reactions

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com This electron deficiency is significantly enhanced by the presence of the electron-withdrawing cyanamide group at this position in the target molecule. Generally, nucleophilic substitution reactions on the thiazole ring require either a strong nucleophile or activation of the ring, for instance, by quaternizing the ring nitrogen. pharmaguideline.com

In the case of this compound, the cyanamide group itself could potentially act as a leaving group when attacked by a potent nucleophile, although this is less common than the displacement of a halide. More typically, a precursor such as 2-halo-4-phenylthiazole would undergo substitution by the cyanamide anion. Conversely, if a halogen were present at the C2, C4, or C5 position, it could be displaced by a nucleophile. pharmaguideline.com The C2 position is the most activated site for such an attack.

Oxidation and Reduction Reactions

The thiazole ring demonstrates considerable stability towards many oxidizing and reducing agents. It is generally stable to catalytic hydrogenation with platinum and to metal-in-acid reductions. pharmaguideline.com However, the ring can be cleaved under more forceful reductive conditions. Specifically, reduction with Raney nickel typically results in the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com The phenyl and cyanamide substituents would likely influence the exact outcome of such a reaction. Oxidation of the thiazole ring is not a common transformation and often leads to ring cleavage under harsh conditions.

Reactivity of the Cyanamide Group

The cyanamide functional group (-N-C≡N) in this compound is a key center of reactivity. It possesses a unique electronic structure, featuring a nucleophilic amino-type nitrogen and an electrophilic nitrile carbon, allowing it to participate in a variety of chemical transformations.

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of the nitrile group in cyanamide is electrophilic and readily undergoes nucleophilic addition. researchgate.net This reactivity is analogous to that of standard nitriles. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or hydrides (e.g., LiAlH₄), can add directly across the carbon-nitrogen triple bond. Weaker nucleophiles typically require activation of the nitrile group by an acid catalyst.

A notable reaction involves the addition of thiol-containing nucleophiles. For instance, aryl cyanamides have been shown to react with 2-sulfanylbenzoic acid. The reaction is initiated by the addition of the sulfhydryl (SH) group to the electrophilic nitrile carbon, forming an intermediate thiourea (B124793) derivative, which can then undergo subsequent intramolecular cyclization. researchgate.net

Table 2: Examples of Nucleophilic Addition to Cyanamides

| Nucleophile Type | Example Reagent | Intermediate/Product Type | Reference |

|---|---|---|---|

| Sulfur Nucleophile | 2-Sulfanylbenzoic acid | Thiourea derivative | researchgate.net |

| Carbon Nucleophile | Grignard Reagents (RMgX) | Imine salt, hydrolyzes to ketone | General Reactivity |

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the cyanamide moiety is an active participant in cycloaddition reactions, serving as a 2π component. These reactions are powerful methods for constructing five- and six-membered heterocyclic rings.

One of the most significant transformations is the [2+2+2] cycloaddition. For example, cyanamides can react with diynes in the presence of a nickel catalyst to afford highly substituted 2-aminopyridines. researchgate.net These reactions often proceed under mild conditions with low catalyst loading.

Cyanamides can also participate in [4+2] cycloadditions, functioning as the dienophile. While unactivated nitriles are generally poor dienophiles, intramolecular versions of the reaction can be effective. nih.gov Furthermore, photosensitized [4+2] cycloadditions of related N-sulfonylimines have been developed, showcasing the potential for diverse cycloaddition pathways. nih.gov In some cases, modulation of the reactants can favor a [2+2] cycloaddition, leading to the formation of four-membered rings like azetidines. nih.govyoutube.com

Table 3: Types of Cycloaddition Reactions Involving Cyanamides/Nitriles

| Reaction Type | Reactant Partner(s) | Resulting Ring System | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Diynes | 2-Aminopyridine | Nickel catalyst | researchgate.net |

| [4+2] Cycloaddition | Dienes (e.g., vinyldiazo compounds) | Tetrahydropyridazine derivatives | Light irradiation | nih.gov |

Reactions at the Amino Group of Hetarylcyanamides

The term "amino group" in hetarylcyanamides like this compound refers to the N-H group of the cyanamide moiety attached to the heterocyclic ring. The reactivity of this group is intrinsically linked to the adjacent, highly electrophilic carbon atom of the nitrile. researchgate.net The lone pair of electrons on the nitrogen atom is delocalized into the thiazole ring, which influences the acidity of the N-H proton and the nucleophilicity of the nitrogen.

Reactions at this site are often initiated by the nucleophilic character of the nitrogen atom or by the deprotonation of the N-H group under basic conditions. While the nitrogen is a potential nucleophile, the presence of the electron-withdrawing cyano group diminishes its basicity compared to a simple amine. However, it is sufficiently nucleophilic to react with strong electrophiles.

The acidity of the N-H proton allows for the formation of an N-anion in the presence of a suitable base. This anion is a more potent nucleophile and can participate in a variety of substitution and addition reactions. The reactivity of the amino group is a key aspect in the derivatization strategies discussed in the following sections, such as the formation of guanidines and the construction of new heterocyclic rings where the N-H bond is broken and new C-N or N-N bonds are formed.

Derivatization Strategies for this compound

The this compound scaffold is a versatile building block for the synthesis of more complex molecules, owing to the reactive nature of the cyanamide group.

The synthesis of guanidines from cyanamides is a well-established transformation in organic chemistry. rsc.org This reaction typically involves the addition of an amine to the electrophilic carbon of the nitrile group in the cyanamide. For this compound, this provides a direct route to a variety of substituted guanidines. The reaction can be catalyzed by acids or Lewis acids, which activate the cyano group towards nucleophilic attack. organic-chemistry.orgmdpi.com

The general reaction involves heating this compound with a primary or secondary amine, often in a suitable solvent. The product is a 1-(4-phenyl-1,3-thiazol-2-yl)-substituted guanidine (B92328). The diversity of commercially available amines allows for the creation of a large library of guanidine derivatives.

Table 1: Synthesis of Guanidine Derivatives from this compound

| Amine Reactant | Resulting Guanidine Product |

| Ammonia | 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine |

| Methylamine | 1-(4-Phenyl-1,3-thiazol-2-yl)-3-methylguanidine |

| Aniline | 1-(4-Phenyl-1,3-thiazol-2-yl)-3-phenylguanidine |

| Pyrrolidine | 1,1-(Propane-1,3-diyl)-3-(4-phenyl-1,3-thiazol-2-yl)guanidine |

| Morpholine | 4-(N'-(4-Phenyl-1,3-thiazol-2-yl)carbamimidoyl)morpholine |

This synthetic strategy is valuable in medicinal chemistry, as the guanidinium (B1211019) group is a key pharmacophore in numerous biologically active compounds due to its ability to form strong hydrogen bonds and exist in a protonated state over a wide pH range. nih.gov

The cyanamide group of this compound can participate in cyclization reactions with appropriate binucleophilic reagents to construct new heterocyclic rings. This strategy allows for the fusion of another heterocyclic system onto the thiazole core, leading to novel and complex molecular architectures.

Hetaryl cyanamides are known to react with compounds containing two nucleophilic centers, such as 2-aminobenzenethiol or 2-aminoethanethiol, to yield fused heterocyclic systems. researchgate.net The reaction typically proceeds via an initial nucleophilic attack of one of the nucleophilic groups on the cyano carbon, followed by an intramolecular cyclization involving the second nucleophilic group and the hetarylcyanamide nitrogen.

For instance, the reaction of this compound with a 1,2- or 1,3-dinucleophile can lead to the formation of five- or six-membered heterocyclic rings fused to or substituted with the 4-phenyl-1,3-thiazole moiety.

Table 2: Synthesis of Fused and Linked Heterocycles from this compound

| Binucleophilic Reactant | Resulting Heterocyclic System |

| 2-Aminoethanethiol | 2-((4-Phenyl-1,3-thiazol-2-yl)amino)-4,5-dihydro-1,3-thiazole |

| 2-Aminobenzenethiol | N-(1,3-Benzothiazol-2-yl)-N'-(4-phenyl-1,3-thiazol-2-yl)amine |

| Hydrazine Hydrate | 3-Amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole |

| Ethylenediamine | 2-((4-Phenyl-1,3-thiazol-2-yl)amino)-4,5-dihydro-1H-imidazole |

These reactions significantly expand the chemical space accessible from this compound, providing pathways to novel compounds with potential applications in materials science and drug discovery. researchgate.net

Structure Activity Relationship Sar Studies of 4 Phenyl 1,3 Thiazol 2 Yl Cyanamide Analogues

Elucidating Molecular Determinants for Functional Modulation

The functional modulation of biological targets by (4-Phenyl-1,3-thiazol-2-yl)cyanamide and its analogues is determined by specific molecular interactions between the compound and the target protein. These interactions are primarily governed by the three-dimensional arrangement of the molecule's structural components: the phenyl ring, the thiazole (B1198619) core, and the cyanamide (B42294) group.

The thiazole ring is a key structural feature, known for its ability to participate in various non-covalent interactions. nih.govglobalresearchonline.net As a privileged scaffold in medicinal chemistry, the thiazole nucleus can engage in hydrogen bonding, with its nitrogen and sulfur atoms acting as potential hydrogen bond acceptors. nih.gov The aromatic nature of the thiazole ring also allows for π-π stacking interactions with aromatic amino acid residues within a protein's binding site.

The cyanamide moiety at the 2-position of the thiazole ring is a unique functional group that can act as a hydrogen bond acceptor and a dipole. Its linear geometry and electronic properties can play a crucial role in the molecule's interaction profile, potentially leading to specific and high-affinity binding.

Molecular docking studies on related thiazole derivatives have provided insights into the binding modes of this class of compounds. For instance, in studies of thiazole derivatives as inhibitors of various enzymes, the thiazole core often orients itself to form key hydrogen bonds with the protein backbone or specific amino acid side chains. nih.gov The phenyl group typically occupies a hydrophobic pocket, and substituents on this ring can further enhance binding by interacting with sub-pockets.

Impact of Substituent Effects on Biological Activity Profiles (Conceptual Framework)

The biological activity of this compound analogues can be systematically modified by introducing various substituents on the phenyl ring. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and functional activity. nih.govnih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can modulate the electron density of the entire molecule. For example, EWGs like nitro or cyano groups can enhance interactions with electron-rich pockets in a target protein. nih.gov Conversely, EDGs such as methoxy (B1213986) or methyl groups can increase the electron density of the phenyl ring, potentially favoring interactions with electron-deficient sites.

Steric Effects: The size and shape of the substituents on the phenyl ring can have a profound impact on how the molecule fits into its binding site. Bulky substituents, such as a tertiary-butyl group, may cause steric hindrance, preventing optimal binding. nih.gov In contrast, smaller substituents may be well-tolerated or even improve binding by filling small hydrophobic pockets.

The following conceptual data table illustrates the potential impact of different substituents on the phenyl ring of a hypothetical this compound analogue, based on established SAR principles for related thiazole derivatives.

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Lipophilicity (logP) | Conceptual Impact on Activity |

| H | - | Neutral | Moderate | Baseline activity |

| Cl | para | Electron-withdrawing | High | Potential for increased activity due to favorable hydrophobic and electronic interactions. nih.gov |

| F | para | Electron-withdrawing | Slightly Increased | May enhance binding affinity and improve metabolic stability. nih.gov |

| OCH₃ | para | Electron-donating | Moderate | Could either increase or decrease activity depending on the nature of the binding pocket. |

| NO₂ | meta | Strong electron-withdrawing | Moderate | May enhance activity through specific electronic interactions. nih.gov |

| CH₃ | para | Electron-donating | Increased | Could improve hydrophobic interactions if the binding pocket accommodates the methyl group. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. Since proteins are chiral entities, they can exhibit stereospecific recognition of ligands. While the parent compound this compound is achiral, the introduction of certain substituents can create chiral centers, leading to the existence of enantiomers or diastereomers.

For instance, if a substituent on the phenyl ring or a modification of the thiazole ring introduces a stereocenter, the resulting enantiomers may exhibit significantly different biological activities. One enantiomer may bind with high affinity to the target protein, while the other may have low or no affinity. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the binding site, whereas the other enantiomer may experience steric clashes or be unable to form key interactions.

The differential activity of stereoisomers underscores the importance of synthesizing and testing enantiomerically pure compounds in drug discovery. The determination of the absolute configuration of the more active enantiomer can provide valuable information about the topography of the binding site and guide further optimization of the lead compound.

Structure-Based Design Principles for Thiazole-Cyanamide Systems

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design new ligands with high affinity and selectivity. For the this compound scaffold, SBDD principles can be applied to optimize its interactions with a target protein.

The first step in SBDD is to obtain a high-resolution 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, often in complex with a ligand. This structure reveals the detailed architecture of the binding site, including the key amino acid residues involved in ligand recognition.

With the 3D structure in hand, computational tools can be used to dock the this compound scaffold into the binding site. This allows for the visualization of potential interactions and the identification of opportunities for optimization. For example, if the phenyl ring is found to be in proximity to an unoccupied hydrophobic pocket, new analogues with substituents that can fill this pocket can be designed to enhance binding affinity.

Furthermore, the cyanamide group can be explored for its potential to form specific hydrogen bonds or other polar interactions. If the binding site contains a suitable hydrogen bond donor or acceptor, the orientation of the cyanamide group can be optimized to maximize this interaction.

The thiazole ring itself can be a target for modification. For instance, substituents could be added to the C5 position of the thiazole ring to probe for additional interactions with the protein. nih.gov The iterative cycle of SBDD, which involves design, synthesis, and biological evaluation, can lead to the development of highly potent and selective modulators based on the this compound scaffold.

Theoretical and Computational Chemistry Studies on 4 Phenyl 1,3 Thiazol 2 Yl Cyanamide

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (4-Phenyl-1,3-thiazol-2-yl)cyanamide, this analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformation analysis involves exploring the rotational freedom around single bonds to identify the lowest-energy conformer. A key aspect for this molecule is the dihedral angle between the phenyl ring and the thiazole (B1198619) ring. Studies on similar structures, such as 2-bromo-4-phenyl-1,3-thiazole, have shown that the phenyl and thiazole rings are nearly coplanar, twisted by only a small angle (approximately 7.45°). researchgate.net A similar planarity is expected for this compound, which facilitates π-electron delocalization across the two ring systems. The geometry is typically optimized using Density Functional Theory (DFT) methods. nih.govresearchgate.net

Below are the anticipated structural parameters for the optimized geometry of this compound, based on data from analogous thiazole structures.

Table 1: Predicted Optimized Geometrical Parameters This table is generated based on typical values for similar molecular structures and should be considered illustrative.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-S (thiazole) | 1.72 - 1.77 |

| C=N (thiazole) | 1.30 - 1.35 | |

| C-N (thiazole-cyanamide) | 1.35 - 1.40 | |

| C≡N (cyanamide) | 1.15 - 1.20 | |

| C-C (phenyl-thiazole) | 1.45 - 1.50 | |

| **Bond Angles (°) ** | C-S-C (thiazole) | 89 - 92 |

| S-C=N (thiazole) | 115 - 118 | |

| C-N-C (exocyclic) | 120 - 125 | |

| Dihedral Angle (°) | Phenyl-Thiazole | 5 - 15 |

Electronic Structure Investigations

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods allow for a detailed examination of how electrons are distributed within the molecule.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. irjweb.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are predicted to be concentrated around the nitrogen atom of the cyano group (C≡N) and, to a lesser extent, the nitrogen and sulfur atoms of the thiazole ring. nih.govirjweb.com

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. They are typically located around the hydrogen atoms of the phenyl ring. irjweb.com

This analysis helps in predicting how the molecule will interact with biological receptors or other reactants.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. niscpr.res.in

HOMO: In related 4-phenyl-1,3-thiazole derivatives, the HOMO is typically delocalized across both the phenyl and thiazole rings, indicating these are the primary sites for electron donation. researchgate.net

LUMO: The LUMO is often centered on the thiazole ring and any electron-withdrawing substituents. For this molecule, significant LUMO density is expected on the thiazole and cyanamide (B42294) moieties.

HOMO-LUMO Gap (ΔE): A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Thiazole derivatives often possess moderate energy gaps, balancing stability with reactivity. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule, providing a quantitative measure of the electronic distribution. niscpr.res.inuni-muenchen.de While the absolute values can be sensitive to the computational basis set used, the relative charges offer insight into the molecule's polarity and reactive centers. uni-muenchen.de

In this compound, the analysis would likely reveal:

The highest negative charges on the nitrogen atoms (especially the terminal nitrogen of the cyanamide group) and the sulfur atom, consistent with their high electronegativity. irjweb.comresearchgate.net

Positive charges on the carbon atoms bonded to these heteroatoms.

The hydrogen atoms of the phenyl ring would carry small positive charges.

These charge distributions are crucial for understanding electrostatic interactions in molecular docking simulations.

Table 2: Predicted Mulliken Atomic Charges This table presents hypothetical, illustrative values based on general principles of electronegativity and results from similar compounds.

| Atom | Location | Predicted Mulliken Charge (e) |

| S1 | Thiazole Ring | -0.1 to +0.1 |

| N3 | Thiazole Ring | -0.3 to -0.5 |

| N (cyano) | Cyanamide Group | -0.4 to -0.6 |

| C (cyano) | Cyanamide Group | +0.2 to +0.4 |

| C4 (phenyl-bearing) | Thiazole Ring | +0.1 to +0.3 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is the primary computational framework used to perform the analyses described above. nih.gov It is a quantum mechanical method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net

For studies on thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. nih.govirjweb.comresearchgate.net This functional combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. The choice of basis set, which describes the atomic orbitals, is also critical. Commonly used basis sets for such molecules include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p), which provide sufficient flexibility to accurately model the molecule's geometry and electronic properties. nih.govresearchgate.net All theoretical calculations, from geometry optimization to MEP and FMO analysis, are typically carried out within this DFT framework. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor or enzyme. nih.govajchem-a.com This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. nih.govnih.gov

For this compound, docking simulations would be used to explore its potential as an inhibitor for various biological targets. Thiazole-containing compounds have been investigated for a wide range of activities, including antifungal, antileishmanial, and anticancer effects. nih.govnih.govresearchgate.net

A typical docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking the optimized structure of this compound into the active site of the protein.

Analyzing the results, which include the binding energy (a lower value indicates stronger binding) and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

The phenyl ring is likely to engage in hydrophobic or π-π interactions, while the nitrogen and sulfur atoms could act as hydrogen bond acceptors. nih.gov

Table 3: Illustrative Molecular Docking Results This table is a hypothetical example of what a docking study might reveal and does not represent real experimental data.

| Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Fungal Lanosterol 14α-demethylase | -8.5 | TYR 132, HIS 377 | Hydrogen Bond with Thiazole N |

| PHE 228 | π-π Stacking with Phenyl Ring | ||

| Human CDK2 | -7.9 | LEU 83, LYS 33 | Hydrophobic, Hydrogen Bond |

Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 1,3 Thiazol 2 Yl Cyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (4-Phenyl-1,3-thiazol-2-yl)cyanamide, distinct signals are anticipated for the protons of the phenyl and thiazole (B1198619) rings. The phenyl protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The multiplicity of these signals would depend on the substitution pattern of any derivatives. For the parent compound, multiplets are expected for the ortho, meta, and para protons. The single proton on the thiazole ring (H-5) is also expected in this region, likely as a singlet. For instance, in the related precursor 2-amino-4-phenylthiazole, the thiazole proton gives a signal at δ 7.75 ppm, and the phenyl protons appear as multiplets. researchgate.net In derivatives, the chemical shifts would be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are expected for the phenyl carbons, the thiazole carbons, and the cyanamide (B42294) carbon. The phenyl carbons typically resonate in the range of δ 125-140 ppm. The thiazole ring carbons are also expected in the aromatic region, with the carbon bearing the phenyl group and the carbon in the 2-position appearing at lower fields. The carbon of the cyanamide group (C≡N) is anticipated to have a characteristic chemical shift in the range of δ 110-120 ppm. Although direct data for the title compound is scarce, analysis of related structures, such as various N-alkylmaleimide adducts, demonstrates the power of ¹³C NMR in identifying all carbon environments, including those in aromatic rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.90 (m) | 125.0 - 135.0 |

| Thiazole-H5 | ~7.8 (s) | ~105.0 - 115.0 |

| Thiazole-C2 | - | ~160.0 - 170.0 |

| Thiazole-C4 | - | ~145.0 - 155.0 |

| Cyanamide (C≡N) | - | ~110.0 - 120.0 |

Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp and intense band corresponding to the nitrile (C≡N) stretching vibration of the cyanamide group is a key diagnostic feature, typically appearing in the region of 2260-2220 cm⁻¹. For example, the FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide clearly shows the cyanamide peak. researchgate.net

Other expected absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹

C=C and C=N stretching (aromatic and thiazole rings): In the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: In the fingerprint region (below 1400 cm⁻¹), which can provide information about the substitution pattern of the phenyl ring.

The IR spectrum of the precursor, 4-phenylthiazol-2-amine, shows characteristic C=N stretching at 1610 cm⁻¹ and aromatic C-H stretching vibrations. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Sharp, Strong |

| Aromatic C=C and Thiazole C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bending | < 1400 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇N₃S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 201.25 g/mol . molbase.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures can offer insights into its likely solid-state conformation.

For instance, the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide reveals that the thiazole and phenyl rings are nearly coplanar. researchgate.net A similar planarity might be expected for this compound, which could facilitate π-stacking interactions in the solid state. The study of various benzimidazole (B57391) derivatives also highlights how different substituents can influence crystal packing through hydrogen bonding and π–π interactions. nih.gov The crystal structure of 2-bromo-4-phenyl-1,3-thiazole shows an inclination of 7.45 (10)° between the thiazole and phenyl rings. nih.gov Obtaining single crystals of this compound would be crucial for a definitive structural elucidation.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₀H₇N₃S), the theoretical elemental composition is:

Carbon (C): 59.68%

Hydrogen (H): 3.51%

Nitrogen (N): 20.88%

Sulfur (S): 15.93%

Experimental values obtained for a pure sample should be in close agreement with these theoretical percentages (typically within ±0.4%). While no specific elemental analysis data for the title compound is available, it is a standard characterization technique reported for many related heterocyclic compounds. nih.govresearchgate.net

Applications of 4 Phenyl 1,3 Thiazol 2 Yl Cyanamide in Academic Research

As Building Blocks for Complex Heterocyclic Scaffolds

The electrophilic nature of the cyanamide's carbon atom makes (4-Phenyl-1,3-thiazol-2-yl)cyanamide a valuable building block in cycloaddition and cyclocondensation reactions. Researchers utilize this reactivity to construct fused and polycyclic heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.

Hetaryl and aryl cyanamides can react with bifunctional nucleophiles to generate more elaborate heterocyclic structures. For instance, the reaction between a hetaryl cyanamide (B42294) and a compound containing both a thiol (SH) and a carboxylic acid or amine group can lead to the formation of new rings. The process typically begins with the nucleophilic attack of the thiol on the cyanamide's nitrile carbon, forming a thiourea-like intermediate. This intermediate then undergoes an intramolecular cyclization to yield a new heterocyclic scaffold. researchgate.net This strategy allows for the atom-economical assembly of complex molecules from relatively simple starting materials. Another powerful approach is the use of cyanamides as dienophiles in [4+2] cycloaddition reactions to form 4H-1,3-oxazine derivatives. nih.gov

| Starting Reagent Class | Reactant Partner (Bifunctional Nucleophile) | Resulting Heterocyclic Scaffold | Reaction Type |

| Aryl/Hetaryl Cyanamide | 2-Sulfanylbenzoic Acid | 2-Amino-4H-1,3-benzothiazin-4-one | Cyclocondensation |

| Aryl/Hetaryl Cyanamide | 2-Aminobenzenethiol | 1,3-Benzothiazol-2-amine | Cyclocondensation |

| Aryl/Hetaryl Cyanamide | 2-Aminoethanethiol | 4,5-Dihydro-1,3-thiazol-2-amine | Cyclocondensation |

| Cyanamide | 4-Acyl-1H-pyrrole-2,3-dione | 4H-1,3-Oxazine derivative | [4+2] Cycloaddition |

This table illustrates the general reactivity of aryl/hetaryl cyanamides as building blocks for constructing complex heterocyclic systems based on established chemical principles. researchgate.netnih.gov

As Synthetic Intermediates in Organic Transformations

The cyanamide group is an excellent precursor for other important functional groups, positioning this compound as a key synthetic intermediate. Its primary use in this context is its conversion into substituted guanidines and thioureas, which are prevalent motifs in pharmacologically active compounds.

The reaction of a cyanamide with an amine or thiol proceeds via nucleophilic addition to the nitrile group. This transformation is fundamental in synthetic chemistry for introducing the guanidinyl or thiourea (B124793) moiety. For example, reacting this compound with an amine (R-NH₂) would yield a corresponding N,N'-disubstituted guanidine (B92328). Research has described the general principle where hetaryl cyanamides react with compounds like 2-aminobenzenethiol, initially forming a thiourea intermediate which subsequently cyclizes. researchgate.net This highlights the dual role of the cyanamide as both an intermediate and a building block in a single synthetic sequence.

Research Tools for Investigating Biological Mechanisms of Action

While this compound itself is not typically the final biologically active agent, it is a critical precursor for synthesizing molecules that are used as research tools. The 4-phenyl-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic effects. researchgate.netnih.govsciencescholar.us The cyanamide provides a convenient chemical handle to generate libraries of derivatives for biological screening.

A prominent example is the synthesis of 4-phenyl-1,3-thiazol-2-amines from the corresponding cyanamide. These amine derivatives have been the subject of biological studies, such as investigations into their antileishmanial properties. researchgate.netnih.gov In such research, a series of 4-phenyl-1,3-thiazol-2-amines were synthesized and tested against the promastigote forms of Leishmania amazonensis. nih.gov The results from these studies help to elucidate structure-activity relationships (SAR) and identify potential molecular targets for new therapeutic agents. researchgate.netnih.gov The cyanamide, therefore, is an indispensable tool for accessing the specific molecules needed to probe these biological mechanisms.

| Derivative Class | Investigated Activity | Key Findings | Proposed Molecular Target |

| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial (vs. L. amazonensis) | Four of eight tested compounds showed significant anti-promastigote activity with good selectivity. nih.gov | S-methyl-5-thioadenosine phosphorylase researchgate.netnih.gov |

This table summarizes the biological investigation of 4-phenyl-1,3-thiazol-2-amines, which are synthesized from the this compound precursor, for their use as research tools. researchgate.netnih.gov

Development of Chemical Probes for Receptor/Enzyme Studies

Following the same principle as its use in creating research tools, this compound is a foundational molecule for the development of more specialized chemical probes. Chemical probes are designed to interact with a specific biological target, such as a receptor or an enzyme, to help study its function.

The development of such probes often starts with a compound that shows promising biological activity. For instance, after identifying that 4-phenyl-1,3-thiazol-2-amines exhibit antileishmanial activity and proposing a potential enzyme target like S-methyl-5-thioadenosine phosphorylase, the next step in research could be the rational design of chemical probes based on this scaffold. researchgate.netnih.gov Starting from this compound, chemists can synthesize derivatives that incorporate reporter tags (e.g., fluorescent labels, biotin) or photoreactive groups. These modified molecules can then be used in biochemical assays to confirm the interaction with the target enzyme, map the binding site, or visualize the enzyme's location within a cell, thereby providing deeper insights into its biological role.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Strategies for Thiazole-Cyanamide Systems

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of thiazole (B1198619) derivatives is no exception. Conventional methods for creating thiazole rings often rely on hazardous reagents and generate significant chemical waste. nih.govresearchgate.net Future research will prioritize the development of "green" synthetic routes for thiazole-cyanamide systems, moving away from traditional, less environmentally friendly chemistry. bohrium.com

Emerging green chemistry approaches offer a more sustainable platform for the synthesis of heterocyclic compounds like thiazoles. researchgate.netbohrium.com These innovative techniques are expected to be adapted for the production of (4-Phenyl-1,3-thiazol-2-yl)cyanamide and its analogues. Key areas of development include:

Green Solvents and Catalysts: The use of eco-friendly solvents such as water, alcohols, and ionic liquids is a primary focus, as they are non-flammable, biodegradable, and have low toxicity. bohrium.com Research into reusable catalysts, like magnetic nanoparticles or silica-supported catalysts, aims to reduce waste and improve cost-effectiveness. researchgate.netbohrium.com

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-mediated synthesis are gaining traction. nih.govbohrium.com These methods can significantly shorten reaction times, increase product yields, and improve selectivity compared to conventional heating. bohrium.com

Multi-Component Reactions: One-pot, multi-component reactions are being developed to synthesize complex thiazole derivatives efficiently. researchgate.net These strategies improve atom economy and reduce the number of purification steps required, minimizing waste generation. bohrium.com

| Green Synthesis Technique | Advantages for Thiazole-Cyanamide Synthesis |

| Microwave Irradiation | Accelerated reaction rates, improved yields, enhanced selectivity. bohrium.com |

| Ultrasound Sonication | Increased reaction speed, milder reaction conditions. researchgate.netbohrium.com |

| Green Catalysts | High efficiency, reusability, reduced toxic waste (e.g., nanochitosan, magnetic nanoparticles). bohrium.com |

| Green Solvents | Reduced environmental impact, improved safety (e.g., water, polyethylene (B3416737) glycol (PEG), ionic liquids). bohrium.com |

| Mechanochemistry | Solvent-free conditions, reduced waste, potential for new reactivity. nih.gov |

The adoption of these green strategies is anticipated to make the synthesis of thiazole-cyanamide systems more scalable, cost-effective, and environmentally benign. nih.gov

Exploration of Undiscovered Reactivity Pathways of the Cyanamide (B42294) Moiety

The cyanamide functional group is known for its unique and versatile reactivity, characterized by the dual nature of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov While the chemistry of simple alkyl and aryl cyanamides has seen significant exploration, the reactivity of the cyanamide moiety when attached to a heterocyclic system like 4-phenyl-1,3-thiazole remains a largely untapped area of research. nih.govresearchgate.net

Future investigations are expected to delve into the chemical promiscuity of the thiazole-cyanamide scaffold. Key research avenues include:

Cycloaddition Reactions: Substituted cyanamides are known to participate as dipolarophiles in [3+2] cycloaddition reactions to form various heterocyclic products like 2-amino-1,3-oxazoles or 4-aminotetrazoles. nih.gov Exploring the potential of this compound in such reactions could lead to the synthesis of novel, complex nitrogen-rich heterocycles.

Radical Cascade Reactions: Cyanamide-based radical cascades have emerged as a powerful tool for constructing polycyclic nitrogen-containing frameworks. nih.gov Investigating the initiation of radical reactions on the this compound core could provide rapid access to complex molecules with high stereoselectivity. nih.gov

Electrophilic Cyanation: The cyanamide group can act as a source for electrophilic cyanide transfer. researchgate.net Research into the conditions under which the thiazole-cyanamide compound can act as a cyanating agent for various nucleophiles would expand its synthetic utility.

Coordination Chemistry: The nitrogen atoms in both the thiazole ring and the cyanamide group present potential coordination sites for metal ions. researchgate.net Studying the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

The thiazole ring itself contains nucleophilic nitrogen and sulfur atoms and an electrophilic carbon, which could influence or participate in the reactions of the attached cyanamide group, potentially leading to novel intramolecular cyclizations or rearrangement pathways. nih.gov

Advanced Computational Modeling for Predictive Design

Modern drug discovery and materials science increasingly rely on advanced computational modeling to accelerate development and reduce costs. researchgate.net These in-silico methods offer powerful tools for predicting molecular properties and guiding the design of new compounds. researchgate.netmdpi.com For the this compound scaffold, future research will heavily leverage computational chemistry to explore its potential. researchgate.net

Emerging trends in this area involve the integration of multiple computational techniques:

Machine Learning (ML) and AI: Data-driven approaches using ML and artificial intelligence can predict the properties, biological activity, and potential toxicity of novel this compound derivatives. researchgate.netmdpi.com These models can be trained on existing data to guide the design of new molecules with desired characteristics. researchgate.net

Quantum Mechanics (QM): QM methods can provide deep insights into the electronic structure of the molecule, helping to understand its reactivity, stability, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound with biological targets, such as enzymes or receptors. researchgate.net This is crucial for understanding its mechanism of action and for optimizing binding affinity. youtube.com

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a compound and its properties, allowing for the rapid screening of virtual libraries of derivatives. researchgate.net

| Computational Method | Application in Thiazole-Cyanamide Research |

| Machine Learning (ML) | Predicting biological activity, toxicity, and pharmacokinetic properties. researchgate.netmdpi.com |

| Molecular Docking | Simulating the binding pose and affinity to biological targets like kinases or tubulin. nih.gov |

| Free Energy Perturbation (FEP) | Accurately calculating the impact of specific mutations on protein-ligand binding affinity. youtube.com |

| Quantum Mechanics (QM) | Understanding electronic structure, reactivity, and reaction mechanisms. researchgate.net |

By combining these computational tools, researchers can design and prioritize new this compound analogues for synthesis, significantly streamlining the discovery process. researchgate.netyoutube.com

Expanding the Scope of Structure-Activity Relationship Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure relates to its biological activity. nih.gov For the this compound scaffold, a comprehensive SAR exploration is a critical future direction to understand its mechanism of action and to design more potent and selective agents. nih.govnih.gov

Future SAR campaigns will likely involve the systematic synthesis and biological evaluation of a library of analogues. The goal is to build a detailed pharmacophore model by modifying specific parts of the molecule and observing the effect on activity. Key areas for modification include:

The Phenyl Ring: Introducing various substituents (e.g., electron-donating, electron-withdrawing, halogens, hydroxyl groups) at different positions (ortho, meta, para) on the phenyl ring to probe the binding pocket of a biological target. SAR studies on similar heterocyclic compounds have shown that such substitutions are critical for activity. nih.gov

The Cyanamide Moiety: Investigating the role of the cyanamide group by replacing it with other isosteres or by alkylating the nitrogen atom to create disubstituted cyanamides. nih.gov

These studies, which have been successfully applied to other thiazole and thiadiazole derivatives to identify potent inhibitors of targets like tubulin and various kinases, will be essential for optimizing this compound as a lead compound. nih.govnih.gov The resulting data will not only guide the development of improved analogues but also provide invaluable mechanistic insights into how these compounds exert their biological effects. nih.gov

Q & A

Q. What are the key considerations for synthesizing (4-Phenyl-1,3-thiazol-2-yl)cyanamide with high purity?

Synthesis requires precise control of reaction conditions. For example, temperature (typically 60–80°C), solvent polarity (e.g., acetonitrile or DMF), and reaction time (12–24 hours) are critical to minimize side products like unreacted intermediates or dimerization byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95%). Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm molecular integrity .

Q. How can researchers confirm the structural identity of this compound?

A combination of spectroscopic and computational methods is recommended:

- NMR spectroscopy : Compare experimental ¹H/¹³C chemical shifts with predicted values from density functional theory (DFT) calculations (e.g., using Gaussian 16).

- Mass spectrometry : HRMS should match the exact mass (e.g., [M+H]⁺ for C₁₀H₈N₃S: calculated 218.0391, observed 218.0389).

- IR spectroscopy : Validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) can determine bond lengths, angles, and non-covalent interactions (e.g., π-stacking of the phenyl ring). For example, a recent study of a related thiazole derivative revealed a dihedral angle of 15.2° between the thiazole and phenyl rings, impacting electronic delocalization . Data collection at low temperature (100 K) and using synchrotron radiation improves resolution (<0.8 Å).

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential (LIP) maps, identifying reactive sites for electrophilic/nucleophilic attacks .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. For example, the cyanamide group exhibits a partial negative charge (-0.32 e), making it prone to hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thiazole-cyanamide derivatives?

Systematic substitution on the phenyl or thiazole ring modulates activity:

- In vitro assays : Use Leishmania promastigotes or mammalian cell lines to validate cytotoxicity and selectivity indices .

Q. How should researchers address contradictions in pharmacological data for thiazole derivatives?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability vs. microscopy counts) .

- Solubility differences : Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity.

- Structural analogs : Compare with derivatives like N-(4-phenyl-1,3-thiazol-2-yl)acetamide to isolate cyanamide-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.